Cas no 102089-61-2 (Acetamide, 2-amino-N-(2,6-dimethylphenyl)-N-(phenylmethyl)-)

Acetamide, 2-amino-N-(2,6-dimethylphenyl)-N-(phenylmethyl)- structure
102089-61-2 structure
Product Name:Acetamide, 2-amino-N-(2,6-dimethylphenyl)-N-(phenylmethyl)-
CAS No:102089-61-2
MF:C17H20N2O
MW:268.353504180908
CID:1132174
PubChem ID:12539361
Update Time:2025-04-20

Acetamide, 2-amino-N-(2,6-dimethylphenyl)-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-amino-N-(2,6-dimethylphenyl)-N-(phenylmethyl)-
    • 2-amino-N-benzyl-N-(2,6-dimethylphenyl)acetamide
    • N-Benzyl-N-(2,6-dimethylphenyl)glycinamide
    • 102089-61-2
    • CHEMBL3303711
    • DTXSID10501775
    • Inchi: 1S/C17H20N2O/c1-13-7-6-8-14(2)17(13)19(16(20)11-18)12-15-9-4-3-5-10-15/h3-10H,11-12,18H2,1-2H3
    • InChI Key: GMYQVQKQJVNPTC-UHFFFAOYSA-N
    • SMILES: O=C(CN)N(CC1C=CC=CC=1)C1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 268.1577
  • Monoisotopic Mass: 268.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33
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